molecular formula C20H18N2O4S2 B12272015 Methyl 2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12272015
M. Wt: 414.5 g/mol
InChI Key: IYWYZCUWDIMNQN-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a benzoate ester. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the methoxyphenyl group further enhances its potential biological activities.

Preparation Methods

The synthesis of METHYL 2-(2-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylglyoxal with thioamides to form the thiazole ring . This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

METHYL 2-(2-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-(2-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

METHYL 2-(2-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 2-[[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H18N2O4S2/c1-25-14-9-7-13(8-10-14)17-11-27-20(22-17)28-12-18(23)21-16-6-4-3-5-15(16)19(24)26-2/h3-11H,12H2,1-2H3,(H,21,23)

InChI Key

IYWYZCUWDIMNQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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